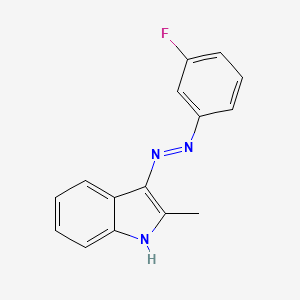
3H-Indol-3-one, 2-methyl-, 2-(3-fluorophenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Indol-3-one, 2-methyl-, 2-(3-fluorophenyl)hydrazone: is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This particular compound features a hydrazone functional group, which is known for its versatility in organic synthesis and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Indol-3-one, 2-methyl-, 2-(3-fluorophenyl)hydrazone typically involves the reaction of 3H-Indol-3-one, 2-methyl- with 3-fluorophenylhydrazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazone group can participate in substitution reactions, where the fluorophenyl group can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the hydrazone group.
Substitution: Substituted indole derivatives with different functional groups replacing the fluorophenyl group.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various indole derivatives, which are important in medicinal chemistry and material science.
Biology: Indole derivatives, including this compound, have shown potential biological activities such as antimicrobial, antiviral, and anticancer properties. They are often studied for their interactions with biological targets.
Medicine: Research into the medicinal applications of this compound includes its potential use as a therapeutic agent due to its biological activities. It is being investigated for its role in drug development for various diseases.
Industry: In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other materials that require indole-based structures.
Mechanism of Action
The exact mechanism of action of 3H-Indol-3-one, 2-methyl-, 2-(3-fluorophenyl)hydrazone is not fully understood. indole derivatives generally exert their effects by interacting with specific molecular targets such as enzymes, receptors, and DNA. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the fluorophenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
- 3H-Indol-3-one, 2-methyl-, 2-(4-fluorophenyl)hydrazone
- 3H-Indol-3-one, 2-methyl-, 2-(2-fluorophenyl)hydrazone
- 3H-Indol-3-one, 2-methyl-, 2-(3-chlorophenyl)hydrazone
Comparison: Compared to its analogs, 3H-Indol-3-one, 2-methyl-, 2-(3-fluorophenyl)hydrazone is unique due to the position of the fluorine atom on the phenyl ring. This positional difference can significantly affect the compound’s chemical reactivity, biological activity, and physical properties. For instance, the 3-fluorophenyl group may provide different steric and electronic effects compared to the 2- or 4-fluorophenyl groups, leading to variations in how the compound interacts with biological targets.
Properties
CAS No. |
327092-71-7 |
|---|---|
Molecular Formula |
C15H12FN3 |
Molecular Weight |
253.27 g/mol |
IUPAC Name |
(3-fluorophenyl)-(2-methyl-1H-indol-3-yl)diazene |
InChI |
InChI=1S/C15H12FN3/c1-10-15(13-7-2-3-8-14(13)17-10)19-18-12-6-4-5-11(16)9-12/h2-9,17H,1H3 |
InChI Key |
JECVZOAVTLUTGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)N=NC3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


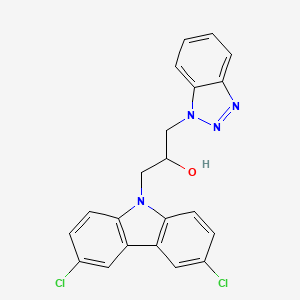
![methyl 2-[(3E)-3-[hydroxy(4-methylphenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15102579.png)
![N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B15102586.png)
![N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B15102592.png)
![N-{4-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B15102599.png)
![N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-methylbutanamide](/img/structure/B15102610.png)
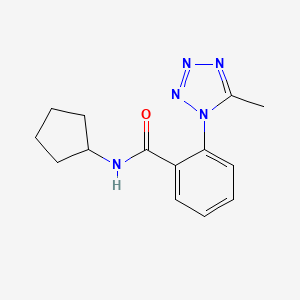
![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B15102623.png)
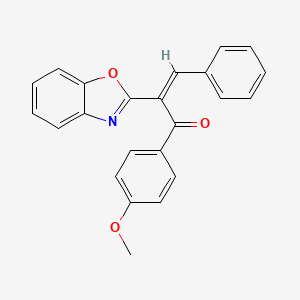
![1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one](/img/structure/B15102639.png)
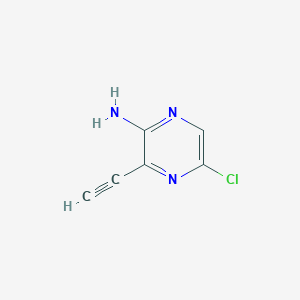
![1-(Morpholin-4-yl)-3-(6-{[3-(propan-2-yloxy)propyl]amino}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one](/img/structure/B15102648.png)
![(6-chloro-1-methyl-1H-indol-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B15102662.png)
![Ethyl 1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethylcarbamate](/img/structure/B15102668.png)
